Fluoromethyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
fluoromethyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLALCFPHOLSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fluoromethyl Benzoate and Its Chemically Modified Analogs
General Strategies for the Synthesis of Alkyl Fluorobenzoates
The preparation of alkyl fluorobenzoates serves as a foundational step for more complex molecular structures. These methods are tailored to introduce fluorine or a fluoromethyl group onto a benzoate (B1203000) scaffold.
Synthesis of Methyl 4-(Fluoromethyl)benzoate
The synthesis of Methyl 4-(Fluoromethyl)benzoate can be approached through various routes, often starting from a precursor such as methyl 4-bromomethylbenzoate. One common method involves a nucleophilic substitution reaction where the bromine atom is displaced by a fluoride (B91410) ion. This transformation is typically carried out using a fluoride salt, such as potassium fluoride, in a suitable solvent.
Another strategy involves the esterification of 4-(fluoromethyl)benzoic acid with methanol (B129727) in the presence of an acid catalyst. The starting acid itself can be synthesized from 4-(bromomethyl)benzoic acid via a similar fluorination reaction. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
Synthesis of Methyl 3-Bromo-5-(Fluoromethyl)benzoate
The synthesis of Methyl 3-Bromo-5-(Fluoromethyl)benzoate presents a greater challenge due to the need for regioselective introduction of three different substituents on the benzene (B151609) ring. A plausible synthetic route could start from a commercially available substituted benzoic acid, such as 3-bromo-5-nitrobenzoic acid. The synthesis would involve a series of steps including the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce the fluoromethyl group, and finally esterification with methanol.
Alternatively, a route starting from a fluorinated precursor, such as 3-fluoro-5-bromobenzoic acid, could be envisioned. The fluoromethyl group could then be introduced via a multi-step process involving, for example, formylation followed by fluorination of the resulting alcohol. Subsequent esterification would yield the final product. The complexity of these syntheses often requires careful control of reaction conditions to achieve the desired isomer with high purity.
Radiosynthetic Pathways for N-Succinimidyl 4-([¹⁸F]Fluoromethyl)benzoate
The radiosynthesis of N-Succinimidyl 4-([¹⁸F]Fluoromethyl)benzoate ([¹⁸F]SFMB) is of significant interest for its application as a prosthetic group in positron emission tomography (PET). This involves the incorporation of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into the molecule.
One-Step Radiosynthesis using Nucleophilic Fluorination.mdpi.comgoogle.comuliege.benih.govnih.gov
A one-step radiosynthesis method offers a significant advantage by simplifying the production of [¹⁸F]SFMB, making it more efficient and suitable for automation. mdpi.comnih.gov This approach typically involves the direct nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. nih.gov The reaction is performed on a precursor molecule that already contains the N-succinimidyl ester moiety. nih.gov
The efficiency of the one-step radiosynthesis is highly dependent on the reaction conditions. nih.gov Key parameters that have been optimized include the choice of solvent, the counter ion for the [¹⁸F]fluoride, and the reaction temperature. nih.gov
Solvent Effects: Studies have shown that the choice of solvent significantly impacts the radiochemical yield. nih.gov Acetone (B3395972) and acetonitrile (B52724) are commonly used polar aprotic solvents. nih.govresearchgate.net Research indicates that acetone can be a superior solvent for this particular reaction, leading to better results at room temperature. nih.govresearchgate.net
Counter Ions: The reactivity of the [¹⁸F]fluoride ion is enhanced by using a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in combination with a potassium salt. nih.gov The choice of the counter ion for the potassium salt is also crucial. It has been found that using potassium carbonate (K₂CO₃) as the counter ion provides the best results for the synthesis of [¹⁸F]SFMB. nih.govresearchgate.net
Temperature: The reaction temperature is another critical parameter. While many nucleophilic fluorination reactions require heating, the one-step synthesis of [¹⁸F]SFMB has been successfully optimized to proceed efficiently at room temperature. nih.govresearchgate.net This is advantageous as it minimizes the potential for thermal degradation of the reactants and products.
| Parameter | Condition | Observation | Reference |
| Solvent | Acetone | Best results obtained at room temperature. | nih.govresearchgate.net |
| Acetonitrile | Commonly used, but acetone proved superior for this reaction. | nih.govresearchgate.net | |
| Counter Ion | Kryptofix 2.2.2/K₂CO₃ | Provided the best results for the reaction. | nih.govresearchgate.net |
| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently. | nih.govresearchgate.net |
The success of the one-step radiosynthesis relies heavily on the design of the precursor molecule. The precursor must contain a good leaving group that can be readily displaced by the [¹⁸F]fluoride ion. For the synthesis of [¹⁸F]SFMB, N-succinimidyl-4-[(4-nitrobenzenesulfonyl)oxymethyl]benzoate has been identified as a highly effective precursor. nih.gov
Comparative Radiosynthetic Approaches to Related Fluorobenzoate Prosthetic Groups
The development of prosthetic groups, which are small, bifunctional molecules, has been crucial for the labeling of biomolecules with fluorine-18. These reagents are first radiolabeled with ¹⁸F and then conjugated to the target molecule. Among these, fluorobenzoate derivatives have gained prominence.
N-Succinimidyl 4-[¹⁸F]Fluorobenzoate ([¹⁸F]SFB) Synthesis and Variations
N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) stands out as one of the most widely utilized prosthetic groups for the ¹⁸F-labeling of peptides and proteins. researchgate.net Its popularity stems from good conjugation yields and the metabolic stability of the resulting labeled biomolecules. nih.gov
The conventional synthesis of [¹⁸F]SFB is a three-step process. nih.govmdpi.com It begins with the nucleophilic substitution of a trimethylammonium group in a precursor like 4-formyl-N,N,N-trimethylanilinium triflate with [¹⁸F]fluoride to produce 4-[¹⁸F]fluorobenzaldehyde. This is followed by an oxidation step to yield 4-[¹⁸F]fluorobenzoic acid. The final step involves the activation of the carboxylic acid with a reagent such as N,N'-disuccinimidyl carbonate or O-(N-succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TSTU) to form the active ester, [¹⁸F]SFB. nih.govresearchgate.net This traditional method typically provides decay-corrected radiochemical yields of 30–35% within a total synthesis time of about 80 minutes. researchgate.netnih.gov
To enhance the efficiency and accessibility of [¹⁸F]SFB, several alternative synthetic strategies have been developed. These variations focus on reducing the synthesis time, simplifying the procedure, and improving the radiochemical yield.
One-Pot Syntheses: Researchers have developed one-pot procedures to streamline the synthesis. For instance, a microwave-assisted one-pot synthesis based on a three-step radiochemical process with an anhydrous deprotection step has been reported. jove.com This method, using microwave heating, can be completed in under 30 minutes (or 60 minutes with HPLC purification) and achieves decay-corrected radiochemical yields of 35-45%. jove.com Another approach combines the first two steps of the conventional synthesis into a single pot, which has been adapted for automated synthesis modules. acs.org
Continuous-Flow Microfluidic Synthesis: A significant advancement is the use of continuous-flow microfluidic technology. A method using a single microfluidic chip has been developed to perform the three-step synthesis of [¹⁸F]SFB. plos.org This approach dramatically reduces the reaction time to just 6.5 minutes and provides a high radiochemical yield of 64 ± 2%. plos.org Electrowetting-on-dielectric (EWOD) microfluidic chips have also been employed for the on-demand, three-step, one-pot radiosynthesis of [¹⁸F]SFB, yielding the product in about 120 minutes with a radiochemical yield of 39 ± 7%. researchgate.netrsc.org
Alternative Precursors: The development of new precursors has enabled more direct, single-step radiosyntheses of [¹⁸F]SFB. These methods avoid the multi-step functional group transformations of the traditional route. Notable examples include:
Diaryliodonium salts: The radiofluorination of diaryliodonium salt precursors offers a direct route to [¹⁸F]SFB. mdpi.comresearchgate.net
Pinacol (B44631) aryl boronates: Copper-mediated ¹⁸F-fluorination of pinacol esters of arylboronic acids has been shown to be an effective one-step method. mdpi.comresearchgate.net This approach can achieve a radiochemical conversion of 56 ± 3% and, when combined with a simplified solid-phase extraction (SPE) purification, can produce [¹⁸F]SFB in a non-decay-corrected radiochemical yield of 30% in under 35 minutes. mdpi.com
Aryl stannanes: Copper-mediated radiofluorination of aryl tributyl stannane (B1208499) precursors has also been investigated, yielding modest to good radiochemical yields. mdpi.comresearchgate.net
These variations in synthetic methodology offer a range of options for the production of [¹⁸F]SFB, allowing for the selection of a method based on available equipment, desired synthesis time, and required yield.
Table 1: Comparison of Synthetic Approaches for [¹⁸F]SFB
| Method | Precursor | Key Features | Radiochemical Yield (Decay-Corrected) | Synthesis Time | Reference(s) |
|---|---|---|---|---|---|
| Conventional Three-Step | 4-formyl-N,N,N-trimethylanilinium triflate | Multi-step, reliable | 30-35% | ~80 min | nih.gov, mdpi.com |
| Microwave-Assisted One-Pot | Ethyl 4-N,N,N-trimethylammonium benzoate triflate | Rapid, anhydrous deprotection | 35-45% | <60 min | jove.com |
| Continuous-Flow Microfluidic | 4-(tert-butoxycarbonyl)-N,N,N-trimethylphenylammonium triflate | Very rapid, high yield | 64 ± 2% | 6.5 min | plos.org |
| Copper-Mediated (Pinacol Boronate) | Pinacol aryl boronate ester | One-step, SPE purification | 30% (non-decay corrected) | <35 min | mdpi.com |
| Diaryliodonium Salt | Aryl(2,4,6-trimethoxyphenyl)iodonium tosylate | One-step | 20 ± 3% | - | mdpi.com |
Alternative Fluorine-18 Radiolabeling Reagents
While [¹⁸F]SFB is a cornerstone of bioconjugation, the harsh conditions often required for direct C-¹⁸F bond formation have spurred the development of alternative prosthetic groups and labeling methodologies. researchgate.net These alternatives often utilize different elements to facilitate milder and more efficient radiolabeling.
One notable class of alternative reagents is based on silicon-fluoride chemistry. N-Succinimidyl 3-(di-tert-butyl[¹⁸F]fluorosilyl)benzoate ([(¹⁸F]SiFB) is a novel synthon that can be synthesized via a simple ¹⁸F-¹⁹F isotopic exchange. researchgate.net This method avoids the need for harsh basic conditions that can cleave the reactive ester moiety. The purification of [(¹⁸F]SiFB is achieved through simple solid-phase extraction, bypassing the need for time-consuming HPLC and yielding high specific activities. researchgate.net
Another significant approach involves the use of aluminum-[¹⁸F]fluoride ([¹⁸F]AlF). researchgate.net This method leverages the convenience of metal-based radiochemistry, allowing for the labeling of chelator-conjugated biomolecules under mild aqueous conditions. researchgate.net This technique has become popular as it parallels the well-established methods used for gallium-68 (B1239309) radiopharmaceuticals. researchgate.net
Other prosthetic groups that serve as alternatives to [¹⁸F]SFB include [¹⁸F]fluorobenzyl halides, such as [¹⁸F]fluorobenzyl bromide ([¹⁸F]FBB) and [¹⁸F]fluorobenzyl iodide ([¹⁸F]FBI). acs.org Similar to [¹⁸F]SFB, the traditional synthesis of these reagents can be lengthy, often involving three steps. However, more direct, one-step syntheses from transition metal complex precursors have also been developed. acs.org
The development of these alternative reagents and methods expands the toolkit for ¹⁸F-radiolabeling, providing options that can offer milder reaction conditions, simplified purification, and applicability to a broader range of biomolecules. researchgate.net
Synthesis of Specialized Fluoromethyl Benzoate Derivatives
Beyond the realm of radiolabeling for PET imaging, this compound derivatives have been synthesized for other specialized applications, including as components of liquid crystals and as reagents in synthetic chemistry.
Synthesis of Cholesteryl 4-(Fluoromethyl)benzoate
Cholesteryl esters are known to form liquid crystalline phases, and the incorporation of fluorine can influence the properties of these materials. The synthesis of cholesteryl 4-(fluoromethyl)benzoate and related compounds has been explored in this context.
A specific derivative, cholesteryl 4-[¹⁸F]-fluorobenzoate ([¹⁸F]-CFB), has been developed as a radiotracer for adrenal and ovarian imaging. ualberta.ca A one-step, no-carrier-added synthesis for this compound has been reported. The synthesis involves the reaction of cholesteryl 4-N,N,N-trimethylanilinium trifluoromethanesulfonate (B1224126) with [¹⁸F]fluoride. ualberta.ca The precursor is prepared by first condensing 4-dimethylaminobenzoic acid with cholesterol, followed by methylation of the dimethylamino group to create a good leaving group (-NMe₃⁺). ualberta.ca The radiosynthesis is performed using Kryptofix 2.2.2 to activate the [¹⁸F]fluoride, with the reaction taking place in dimethyl sulfoxide (B87167) (DMSO) at 110°C. ualberta.ca This method provides the desired product in a high radiochemical yield of 75-85% within a short synthesis time of about 20 minutes, with purification achieved using simple solid-phase extraction cartridges. ualberta.ca
Trithis compound (TFBz) Synthesis and its Role in Trifluoromethoxylation
Trithis compound (TFBz) has emerged as a versatile and shelf-stable reagent for trifluoromethoxylation reactions. acs.orgnih.gov It is a thermally stable liquid that can be readily prepared from inexpensive starting materials. acs.orgmdpi.com The synthesis involves the treatment of difluorophosgene (generated in situ from triphosgene) with potassium fluoride (KF), using a catalytic amount of 18-crown-6, to generate a trifluoromethoxide salt. mdpi.com Subsequent addition of benzoyl bromide furnishes TFBz in good yield after purification. acs.orgmdpi.com This preparation is notable for using KF as the sole and safe fluorine source. acs.orgnih.govresearchgate.net
The utility of TFBz lies in its ability to act as a source of the trifluoromethoxide anion (CF₃O⁻) upon activation with a fluoride source. acs.orgmdpi.com This reactivity has been harnessed in a variety of synthetic transformations, demonstrating its power as a trifluoromethoxylating agent. acs.orgnih.gov
Key applications of TFBz in trifluoromethoxylation include:
Nucleophilic substitution: TFBz can be used for the trifluoromethoxylation of alkyl halides and pseudohalides. acs.orgnih.gov
Cross-coupling reactions: It participates in cross-coupling reactions with aryl stannanes. acs.orgnih.gov
Difunctionalization of alkenes and arynes: TFBz enables the trifluoromethoxylation-halogenation of arynes and the asymmetric difunctionalization of alkenes. acs.orgnih.gov
The development of TFBz represents a significant advance in organofluorine chemistry, providing a practical and accessible reagent for the introduction of the trifluoromethoxy group into a wide range of organic molecules. acs.orgwiley-vch.de
Radiochemical Applications and Conjugation Strategies Utilizing Fluoromethyl Benzoate Derivatives
N-Succinimidyl 4-([18F]Fluoromethyl)benzoate as a Radiochemical Prosthetic Group
N-Succinimidyl 4-([18F]fluoromethyl)benzoate, often abbreviated as [18F]SFMB, is a prosthetic group utilized in the field of radiochemistry. Prosthetic groups, or bifunctional labeling agents, are small molecules that are first radiolabeled with a radionuclide like fluorine-18 (B77423) and then attached to a larger biomolecule, such as a peptide or protein, under mild conditions. acs.orgscirp.orgmdpi.com This indirect labeling strategy is often necessary because the direct incorporation of fluorine-18 into sensitive biomolecules can require harsh reaction conditions (e.g., high temperatures, organic solvents) that could denature or destabilize them. scirp.orgfrontiersin.orgnih.gov
General Principles of Fluorine-18 Radiolabeling for Biomolecules
Fluorine-18 is a favored radionuclide for PET imaging due to its advantageous physical and nuclear characteristics. It decays primarily through positron emission (97%), has a relatively short half-life (109.7 min), and its low positron energy (0.635 MeV) results in a short tissue range, which enhances the resolution of PET images. mdpi.comacs.org Fluorine-18 can be produced in large quantities in a cyclotron. mdpi.comacs.org Depending on the production method, it can be obtained as either nucleophilic [18F]fluoride (from an 18O-enriched water target) or electrophilic [18F]fluorine gas ([18F]F2, from an 18O2 gas target). frontiersin.orgacs.orgnih.gov
The choice between nucleophilic and electrophilic fluorination strategies is critical and depends on the chemical nature of the precursor molecule and the desired specific activity of the final product. acs.org Specific activity, defined as the amount of radioactivity per mole of the compound, is a crucial parameter, especially when imaging low-capacity systems like cell surface receptors. acs.orgmdpi.com
Nucleophilic fluorination is the most common method for introducing fluorine-18 into molecules. acs.orgnih.gov This approach utilizes no-carrier-added [18F]fluoride, which is produced with very high specific activity. acs.orgnih.govmdpi.com The reaction typically involves the S_N2 substitution of a leaving group (e.g., tosylate, mesylate, triflate) on an aliphatic carbon or a nucleophilic aromatic substitution (S_NAr) on an activated aromatic ring. acs.orgnih.gov
For S_NAr reactions, the aromatic ring must be activated by electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) positioned ortho or para to the leaving group. nih.gov Common leaving groups for aromatic substitutions include the trimethylammonium salt and the nitro group. nih.gov These reactions are typically conducted in polar aprotic solvents like dimethylsulfoxide (DMSO) or acetonitrile (B52724) at elevated temperatures. nih.gov
The synthesis of the prosthetic group [18F]SFMB is achieved through a one-step nucleophilic substitution. The precursor, N-succinimidyl-4-[(4-nitrobenzenesulfonyl)oxymethyl]benzoate, is reacted with [18F]fluoride. nih.gov This direct labeling approach avoids the multi-step procedures required for other prosthetic groups, such as the three-step synthesis for [18F]SFB which starts with the fluorination of a benzaldehyde (B42025) precursor, followed by oxidation and activation. mdpi.comresearchgate.netnih.gov
| Synthesis Time | ~30-35 min (including HPLC) nih.gov | ~80-100 min (including HPLC) mdpi.comresearchgate.net |
This table provides an interactive comparison of the synthesis procedures for the two prosthetic groups.
Electrophilic fluorination uses [18F]F2 gas or reagents derived from it, such as [18F]N-fluorobenzenesulfonimide ([18F]NFSi). acs.orgresearchgate.net This method allows for the fluorination of electron-rich aromatic rings that are not amenable to nucleophilic attack. researchgate.netharvard.edu However, a significant drawback of electrophilic methods is the inherently low specific activity of the product. acs.org This is because [18F]F2 is produced with a large amount of non-radioactive carrier fluorine-19 gas, which is necessary to recover the radioisotope from the cyclotron target. frontiersin.orgacs.org
Furthermore, [18F]F2 is a highly reactive and non-selective reagent, which can lead to multiple side products and necessitates complex purification steps. researchgate.net While newer electrophilic fluorination methods are being developed to address these challenges, such as those using palladium complexes, they can be sensitive to certain functional groups like tertiary amines and may not be suitable for all biomolecules. nih.govharvard.edusnmjournals.org Due to these limitations, particularly the low specific activity, electrophilic fluorination is generally less preferred for labeling peptides and proteins intended for receptor imaging, where high specific activity is paramount. acs.org
Conjugation Chemistry with Peptides and Proteins
Once the [18F]SFMB prosthetic group is synthesized and purified, it is conjugated to the target biomolecule. This conjugation step is a critical part of the indirect labeling strategy, allowing the fluorine-18 to be attached to the peptide or protein under mild conditions that preserve the biomolecule's structure and function. scirp.orgfrontiersin.orgnih.gov The reaction relies on the N-succinimidyl (NHS) ester of the [18F]SFMB, which is a highly efficient acylating agent for primary and secondary amines. acs.orgnih.govmdpi.com
The primary targets for acylation by [18F]SFMB on peptides and proteins are the free amine groups. acs.orgmdpi.com These include the α-amino group at the N-terminus of the polypeptide chain and the ε-amino group in the side chain of lysine (B10760008) residues. acs.orgnih.gov The reaction results in the formation of a stable amide bond, covalently linking the [18F]fluoromethylbenzoyl moiety to the biomolecule. nih.gov
The reaction can be directed to a specific site, such as the N-terminus or a particular lysine, by using protecting groups during peptide synthesis or by leveraging differences in the pKa values of the various amino groups. nih.gov This site-selective labeling is important to ensure that the biological activity of the peptide is not compromised by modifying an amino acid that is critical for receptor binding. nih.govnih.gov For example, studies with the related prosthetic group [18F]SFB have demonstrated the feasibility of selectively labeling either the N-terminus or a lysine side chain by carefully controlling the reaction conditions. nih.gov
The efficiency of the conjugation reaction between [18F]SFMB and a biomolecule is highly dependent on several parameters, including pH, temperature, and reaction time. scirp.orgfrontiersin.org Optimizing these conditions is crucial to maximize the radiochemical yield of the final labeled product while minimizing the degradation of both the prosthetic group and the sensitive biomolecule. snmjournals.orgacs.org
pH: The acylation reaction is highly pH-dependent. The amine group on the peptide must be in its unprotonated, nucleophilic form to react with the NHS ester. Therefore, the reaction is typically carried out under slightly basic conditions, often in a borate (B1201080) buffer with a pH around 8.5 to 10. nih.govresearchgate.net However, at very high pH, the hydrolysis of the NHS ester can become a significant competing reaction, reducing the conjugation efficiency.
Temperature: The reaction is often performed at room temperature or with gentle heating. nih.gov For instance, the labeling of proteins with [18F]SFMB has been shown to yield 50-70% conjugation in just 15 minutes at room temperature. nih.gov In some cases, elevated temperatures (e.g., 90-100°C) have been used for short periods to accelerate the reaction, particularly with less reactive peptides, although this increases the risk of degrading sensitive molecules. iaea.org
Reaction Time: Conjugation reactions are typically rapid. For [18F]SFMB, high labeling yields with proteins have been achieved in as little as 15 minutes. nih.gov For the labeling of a dimeric RGD peptide with [18F]SFMB, the coupling yield was over 70% within a total synthesis time of about 90 minutes for the entire two-step process (prosthetic group synthesis and conjugation). nih.gov
Table 2: Optimized Conjugation Conditions for Amine-Reactive Prosthetic Groups
| Parameter | Typical Range/Value | Rationale |
|---|---|---|
| pH | 8.5 - 10 | Ensures amine groups are deprotonated and nucleophilic, while minimizing hydrolysis of the NHS ester. nih.goviaea.org |
| Temperature | Room Temperature to 95°C | Balances reaction rate with the thermal stability of the biomolecule and prosthetic group. nih.goviaea.org |
| Reaction Time | 10 - 20 minutes | Sufficient for high conjugation yields; minimizes potential for degradation over longer periods. nih.govsnmjournals.org |
| Solvent | Aqueous buffer (e.g., borate) with co-solvents (e.g., acetonitrile, DMF) | Maintains solubility of both the peptide and the often hydrophobic prosthetic group. nih.goviaea.org |
This table presents typical optimized conditions for the conjugation of amine-reactive prosthetic groups to biomolecules.
Applications in the Functionalization of Biomacromolecules
The use of fluoromethyl benzoate (B1203000) derivatives, particularly N-succinimidyl 4-[¹⁸F]fluoromethylbenzoate ([¹⁸F]SFMB), has become a significant strategy for the radiolabeling of various biomacromolecules. This approach allows for the attachment of the positron-emitting isotope fluorine-18 (¹⁸F) to proteins, peptides, and antibodies, enabling their use as probes in positron emission tomography (PET) imaging. The fundamental principle involves the reaction of the N-hydroxysuccinimide (NHS) ester of the fluoromethyl benzoate derivative with primary amine groups present on the biomolecules, such as the ε-amino group of lysine residues, to form stable amide bonds.
Radiolabeling of Antibodies and Antibody Fragments (e.g., IgG, dsFv)
The radiolabeling of intact antibodies and their fragments with ¹⁸F using this compound derivatives has been explored for immuno-PET applications. These radiolabeled antibodies can target specific antigens on the surface of cells, allowing for the non-invasive imaging of disease states, particularly in oncology.
An improved radiochemical synthesis of N-succinimidyl 4-¹⁸F-(fluoromethyl)benzoate ([¹⁸F]SFMB) has been developed for labeling proteins like Immunoglobulin G (IgG). researchgate.net Optimal labeling conditions for IgG were found to be a pH of 7.8-8.5 and a reaction time of 15 minutes, resulting in a labeling yield of over 80%. researchgate.net
Antibody fragments, such as disulfide-stabilized Fv (dsFv) fragments, offer advantages over intact IgG due to their smaller size and faster clearance from the body, which can lead to better imaging contrast. The anti-Tac dsFv, which targets the alpha subunit of the interleukin-2 (B1167480) (IL-2) receptor, has been successfully labeled with ¹⁸F using N-succinimidyl 4-([¹⁸F]fluoromethyl)benzoate. nih.govnih.govaacrjournals.org In one study, the anti-Tac dsFv was labeled with specific activities ranging from 1.1 to 2.7 mCi/mg. nih.govaacrjournals.org The immunoreactivity of the resulting radiolabeled dsFv remained high, at over 82%. nih.gov Biodistribution studies in nude mice bearing IL-2 receptor-positive tumors showed that the ¹⁸F-labeled anti-Tac dsFv accumulated specifically in the tumors. nih.gov
| Biomolecule | Labeling Agent | Key Findings |
| IgG | N-succinimidyl 4-¹⁸F-(fluoromethyl)benzoate ([¹⁸F]SFMB) | Optimal labeling at pH 7.8-8.5 for 15 minutes resulted in >80% yield. researchgate.net |
| Anti-Tac dsFv | N-succinimidyl 4-([¹⁸F]fluoromethyl)benzoate | Labeled with specific activities of 1.1-2.7 mCi/mg. nih.govaacrjournals.org Maintained >82% immunoreactivity. nih.gov Showed specific tumor uptake in vivo. nih.gov |
Conjugation to Peptides (e.g., RGD Peptides, VIP Analogs, Glutathione)
The conjugation of this compound derivatives to peptides has been extensively investigated to create PET tracers for imaging a variety of biological processes.
VIP Analogs: Vasoactive intestinal peptide (VIP) and its analogs are used to image tumors that express VIP receptors. A stable analog, (R8,15,21, L17)-VIP, was radiolabeled with ¹⁸F by conjugation with N-succinimidyl 4-([¹⁸F]fluoromethyl)benzoate. nih.gov The process yielded a product with over 99% radiochemical purity and a specific activity of 17.76 GBq/µmol within 60 minutes. nih.gov The decay-corrected radiochemical yield was 21.8 ± 4.7%. nih.gov The resulting ¹⁸F-(R8,15,21, L17)-VIP demonstrated high stability and specific binding to receptor-positive tumors in mice. nih.gov
Glutathione (B108866): Glutathione (GSH) is a tripeptide involved in cellular detoxification. The conjugation of various electrophilic compounds to GSH is a key metabolic pathway. nih.gov While direct radiolabeling of glutathione with this compound for imaging is not a primary application, the chemistry of conjugation to peptides is relevant. The formation of glutathione S-conjugates can occur through Michael addition or substitution reactions. nih.gov
| Peptide | Labeling Agent | Radiochemical Yield | Synthesis Time | Specific Activity | Key Findings |
| Dimeric RGD Peptide ([¹⁸F]FMBPRGD2) | N-succinimidyl 4-[¹⁸F]fluoromethylbenzoate ([¹⁸F]SFMB) | 15% (overall) | 90 min | Not specified | Shorter synthesis time compared to other methods. nih.gov |
| (R8,15,21, L17)-VIP | N-succinimidyl 4-([¹⁸F]fluoromethyl)benzoate | 21.8 ± 4.7% (decay-corrected) | 60 min | 17.76 GBq/µmol | High stability and specific tumor binding. nih.gov |
Labeling of Proteins (e.g., Transferrin, Erythropoietin)
The one-step labeling method using N-succinimidyl 4-¹⁸Fbenzoate has proven effective for radiolabeling sensitive proteins with high specific activity. nih.govnih.gov This method has been successfully applied to proteins such as transferrin and erythropoietin. nih.govresearchgate.net
Transferrin: Transferrin is a protein involved in iron transport, and its receptors are often upregulated in cancer cells. Human transferrin has been labeled with ¹⁸F using N-succinimidyl 4-¹⁸Fbenzoate. nih.govsnmjournals.org The resulting [¹⁸F]holo-transferrin displayed binding affinities similar to native transferrin and was suitable for quantitative evaluation of transferrin kinetics in vivo. nih.govsnmjournals.org This suggests that the labeling process does not significantly alter the biological properties of the protein. nih.gov
Erythropoietin: Erythropoietin is a hormone that stimulates red blood cell production. Using a reversed-phase HPLC purification method for N-succinimidyl 4-¹⁸Fbenzoate, it was possible to label small amounts (< 100 micrograms) of sensitive proteins like erythropoietin in high yield without causing aggregation. nih.govresearchgate.net This highlights the mildness of the labeling conditions and the high effective specific activity of the reagent. nih.govresearchgate.net
| Protein | Labeling Agent | Key Findings |
| Transferrin | N-succinimidyl 4-¹⁸Fbenzoate | Labeled protein ([¹⁸F]holo-transferrin) retained binding affinity similar to native transferrin. nih.govsnmjournals.org |
| Erythropoietin | N-succinimidyl 4-¹⁸Fbenzoate | Successful labeling of small quantities (<100 µg) in high yield without aggregation. nih.govresearchgate.net |
Advanced Analytical and Spectroscopic Methods for Characterization
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone for the purification and analysis of fluoromethyl benzoate (B1203000) compounds. The separation is typically based on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of fluoromethyl benzoate, especially its ¹⁸F-labeled analogues used in radiopharmaceutical chemistry. nih.govresearchgate.netnih.gov HPLC allows for the separation, identification, and quantification of the desired radiolabeled compound from unreacted starting materials and other impurities.
Reversed-phase HPLC is the most commonly employed method. researchgate.netnih.gov In this technique, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. ualberta.cahbni.ac.in This setup effectively separates the relatively nonpolar this compound derivatives from more polar impurities. The elution is typically performed using a gradient system, for instance, by varying the ratio of an organic solvent like methanol (B129727) or acetonitrile (B52724) with an aqueous buffer. rsc.org
For radiolabeled compounds like N-succinimidyl 4-([¹⁸F]fluoromethyl)benzoate, HPLC is crucial for determining the radiochemical purity, which is the percentage of the total radioactivity in the desired chemical form. snmjournals.orgnih.gov Analysis is performed using a system equipped with both a UV detector (often set at 254 nm) to detect the non-radioactive compounds and a radiometric detector connected in series to specifically measure the radioactivity of the eluting components. hbni.ac.in Studies have reported achieving radiochemical purities of greater than 95% and often exceeding 99% after HPLC purification. ualberta.casnmjournals.orgnih.gov
Furthermore, HPLC is used to determine the specific activity, a measure of the amount of radioactivity per unit mass of the compound (e.g., in GBq/µmol or Ci/mmole). snmjournals.orgnih.gov High specific activity is often a critical requirement for PET tracers to avoid pharmacological effects from the injected mass. Reversed-phase HPLC has been shown to be effective in removing non-radioactive impurities that would otherwise lower the effective specific activity. researchgate.netnih.gov For example, the specific activity for N-succinimidyl 4-([¹⁸F]fluoromethyl) benzoate has been reported to be between 1000 and 2000 Ci/mmole, and for ¹⁸F-(R8,15,21, L17)-VIP, prepared using this reagent, a specific activity of 17.76 GBq/µmol was achieved. snmjournals.orgnih.gov
Table 1: HPLC Conditions for Analysis of this compound Derivatives
| Parameter | Details | Source(s) |
|---|---|---|
| Technique | Reversed-Phase HPLC | researchgate.netnih.gov |
| Stationary Phase | C18 Column (e.g., Nucleosil, 5 µM, 250 x 4 mm) | hbni.ac.in |
| Mobile Phase | Gradient of Methanol/Water or Acetonitrile/Water with additives like TFA | rsc.org |
| Detection | UV (254 nm) and Radiometric Detector in series | hbni.ac.in |
| Purity Achieved | >95% to >99% | ualberta.casnmjournals.orgnih.gov |
| Specific Activity | 17.76 GBq/µmol to 2000 Ci/mmole | snmjournals.orgnih.gov |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and assessing the radiochemical purity of this compound compounds. sigmaaldrich.com The technique involves spotting the sample onto a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel. utexas.edu The plate is then placed in a developing chamber with a suitable mobile phase. utexas.edu
In the context of radiochemical analysis, silica gel plates (e.g., Silica gel 60 F254) are commonly used. hbni.ac.in The separation is based on polarity; the polar silica gel stationary phase interacts more strongly with polar compounds, causing them to migrate less up the plate compared to nonpolar compounds. utexas.edu For instance, in the esterification of benzoic acid to methyl benzoate, TLC can effectively separate the more polar acid starting material from the less polar ester product. sigmaaldrich.com
For radiolabeled compounds, after the development of the chromatogram, the distribution of radioactivity on the TLC plate is analyzed using a radio-TLC scanner. hbni.ac.innih.gov This allows for the calculation of the retention factor (Rf) value for each radioactive spot and the determination of radiochemical purity. snmjournals.org For example, the radiochemical purity of cholesteryl 4-[¹⁸F]-fluorobenzoate was confirmed to be greater than 95% using radio-TLC analysis. ualberta.ca Similarly, the purity of N-succinimidyl 4-([¹⁸F]fluoromethyl) benzoate labeled transferrin was found to be over 99% by silica gel TLC. snmjournals.org
Mass Spectrometry Applications in this compound Research
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound and its derivatives by analyzing the mass-to-charge ratio (m/z) of their ions. Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile compounds like methyl 4-fluorobenzoate (B1226621). nist.govnih.gov
In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that provide structural information. For methyl 4-fluorobenzoate (molecular weight: 154.14 g/mol ), the mass spectrum displays the molecular ion at m/z 154. nist.govnih.govnih.gov The fragmentation pattern of related compounds, such as methyl 4-methoxy-2-(trifluoromethyl)benzoate, shows characteristic losses of functional groups, like the methoxycarbonyl group (-COOCH₃). Analysis of these fragmentation patterns helps to confirm the compound's structure. researchgate.net
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition with high accuracy. rsc.org
Table 2: Mass Spectrometry Data for Benzoate Derivatives
| Compound | Technique | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source(s) |
|---|---|---|---|---|
| Methyl 4-fluorobenzoate | GC-MS (EI) | 154 | 123 | nist.govnih.gov |
| Methyl 4-(trifluoromethyl)benzoate | GC-MS (EI) | 204 | 173, 145 | nih.gov |
| 3-(Trifluoromethyl)benzoic acid | GC-MS (EI) | 190 | 173, 145 | nih.gov |
| Methyl 4-methoxy-2-(trifluoromethyl)benzoate | MS | 234 | 175, 127, 109 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of this compound and its isomers. ¹H, ¹³C, and ¹⁹F NMR are all employed to provide detailed information about the molecule's carbon-hydrogen framework and the environment of the fluorine atoms. rsc.org
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. The chemical shifts (δ) of the aromatic protons are influenced by the position and electron-withdrawing/donating nature of the substituents on the benzene (B151609) ring. For example, in methyl 4-(trifluoromethyl)benzoate, the aromatic protons appear as a multiplet, and the methyl protons of the ester group appear as a singlet. sigmaaldrich.com
¹³C NMR: Shows signals for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon in the ester group is typically found downfield. The carbon attached to the fluorine atom and the carbons of the trifluoromethyl group show characteristic splitting patterns (quartets) due to carbon-fluorine coupling. rsc.org
¹⁹F NMR: Is particularly useful for fluorine-containing compounds. It provides a distinct signal for the fluorine atoms, and the chemical shift is highly sensitive to the electronic environment. For instance, the trifluoromethyl group in methyl 4-(trifluoromethyl)benzoate gives a sharp singlet in the ¹⁹F NMR spectrum. rsc.orgsigmaaldrich.com
The combination of these NMR techniques allows for unambiguous confirmation of the isomeric structure and substitution pattern of this compound derivatives.
Table 3: Representative NMR Data for Benzoate Derivatives in CDCl₃
| Compound | Nucleus | Chemical Shift (δ, ppm) | Description | Source(s) |
|---|---|---|---|---|
| Methyl 4-(trifluoromethyl)benzoate | ¹H | 7.76-7.81 | Aromatic protons (m, 4H) | rsc.org |
| ¹³C | 134.7 (q, J = 33 Hz), 132.8, 126.3, 123.2 (q, J = 272 Hz) | Aromatic & CF₃ carbons | rsc.org | |
| ¹⁹F | -63.61 | CF₃ (s, 3F) | rsc.org | |
| Methyl 2-(trifluoromethyl)benzoate | ¹H | 7.86-7.68 | Aromatic protons (m, 4H) | rsc.org |
| ¹³C | 134.8, 133.1, 132.7, 132.4, 126.8 (q, J = 3 Hz), 122.5 (q, J = 272 Hz) | Aromatic & CF₃ carbons | rsc.org | |
| ¹⁹F | -62.05 | CF₃ (s, 3F) | rsc.org |
Radiometric Detection and Quantification
When working with ¹⁸F-labeled this compound, radiometric detection is essential for quantifying the amount of radioactivity. This is fundamental for calculating radiochemical yield, radiochemical purity, and specific activity. snmjournals.org
Radiometric detectors are typically used in conjunction with analytical separation techniques like HPLC and TLC. hbni.ac.in In an HPLC system, a flow-through radiometric detector is placed in line after the column and UV detector. It continuously measures the radioactivity of the eluent, generating a radiochromatogram that shows peaks corresponding to the radioactive compounds. hbni.ac.in
For TLC, a radio-TLC scanner is used to move across the surface of the developed plate, detecting and quantifying the radioactivity in different spots. nih.gov In other applications, such as cellular uptake studies, a gamma counter is used to measure the radioactivity in discrete samples, such as cell pellets, after incubation with the radiotracer. snmjournals.org These measurements are crucial for evaluating the biological behavior of the radiolabeled compound.
Theoretical and Mechanistic Investigations of Fluoromethyl Benzoate Chemistry
Computational Chemistry Approaches
Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms and predicting the behavior of molecules like fluoromethyl benzoate (B1203000). Through theoretical calculations, researchers can gain insights into transition states, reaction energies, and the influence of molecular structure on reactivity, which are often difficult to determine through experimental means alone.
Density Functional Theory (DFT) has become a important method for investigating the reaction mechanisms of fluorinated organic compounds. DFT calculations are used to explore the geometries and energies of reactants, intermediates, transition structures, and products. scispace.com This allows for the mapping of potential energy surfaces and the determination of reaction pathways. For instance, DFT has been employed to investigate the fragmentation behaviors of metal-fluorobenzoate complexes, where calculations helped to explore the mechanisms of decarboxylation and fluoride (B91410) transfer. researchgate.net
In the context of trifluoromethylation reactions, which share mechanistic features with fluoromethylation, DFT has been used to evaluate proposed pathways such as σ-bond metathesis, concerted oxidative addition-reductive elimination (OARE), iodine atom transfer, and single-electron transfer (SET). rhhz.net Such studies have indicated that the concerted OARE mechanism is often the most favorable pathway for the trifluoromethylation of iodobenzene (B50100) with certain copper complexes, with the oxidative addition to the Cu(I) center being the rate-determining step. rhhz.net DFT can also be applied to understand the decomposition of related compounds, such as nitroethyl benzoate, by analyzing the molecular electron density to predict the reaction course. radomir.com.pl These computational approaches provide a foundational understanding of the electronic and structural factors that govern the reactions of fluorinated benzoates.
Computational modeling is instrumental in understanding and predicting the outcomes of fluorination and subsequent conjugation reactions involving benzoate structures. Modeling can help rationalize the regioselectivity observed in fluorination reactions and predict the feasibility of bioconjugation. For example, quantitative structure-metabolism relationship (QSMR) studies on substituted benzoic acids have utilized computed molecular properties to classify compounds based on their metabolic fate, such as glucuronidation versus glycine (B1666218) conjugation. nih.gov These models use a range of calculated steric and electronic properties to create maps that predict the primary metabolic pathway. nih.gov
In the realm of bioconjugation, computational studies, often at the DFT level, are used to calculate the thermodynamics of reactions between functionalized molecules and amino acid residues like lysine (B10760008) and cysteine. mdpi.com For instance, the Gibbs free energy (ΔG) for the reaction of various esters with amines can be computed to compare the reactivity of different activating groups. mdpi.com Such models have shown that fluorinated phenyl esters are more reactive than thioesters or N-hydroxysuccinimide (NHS) esters for aminolysis. mdpi.com These theoretical investigations are crucial for designing efficient bioconjugation strategies and understanding the factors that control the reaction between a fluoromethyl benzoate-containing molecule and a biological target.
Mechanistic Aspects of Fluorine Introduction
The introduction of fluorine onto a benzene (B151609) ring is a critical step in the synthesis of this compound and its derivatives. The mechanism of this transformation is heavily influenced by the nature of the reactants and the reaction conditions.
Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles, including fluoride, onto an aromatic ring. masterorganicchemistry.com This reaction is the conceptual opposite of electrophilic aromatic substitution; it involves the attack of a nucleophile on an electron-poor aromatic ring that contains a suitable leaving group. masterorganicchemistry.com The reaction proceeds through a two-step addition-elimination sequence, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com
For an SNAr reaction to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.com These EWGs are essential for stabilizing the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In some cases, the fluorine atom itself can act as a leaving group in SNAr reactions, a consequence of its high electronegativity which activates the ring towards nucleophilic attack, even though the carbon-fluorine bond is very strong. masterorganicchemistry.com The rate-determining step is typically the initial attack by the nucleophile, not the cleavage of the C-F bond. masterorganicchemistry.com This mechanism has been utilized in the synthesis of various fluorinated compounds, including the diversification of benzothiaoxazepine-1,1'-dioxides where an aryl fluoride is displaced by various nucleophiles. nih.gov
The efficiency and outcome of fluorination reactions on benzoate precursors are significantly governed by both steric and electronic effects. These factors can influence reaction rates, yields, and regioselectivity.
Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO₂) or trifluoromethyl (-CF₃), is crucial for activating the ring towards nucleophilic attack in SNAr reactions. masterorganicchemistry.commasterorganicchemistry.com These groups lower the electron density of the ring, making it more electrophilic. Conversely, electron-donating groups (EDGs) decrease the rate of nucleophilic substitution. masterorganicchemistry.com In esterification reactions to form methyl benzoates, strong EWGs on the benzene ring can lead to lower yields due to their impact on the reactivity of the carboxylic acid. mdpi.com
Steric Effects: Steric hindrance, particularly from substituents at the ortho position to the reaction center, can significantly impede the reaction. mdpi.com In the esterification of substituted benzoic acids, the presence of a large group in the ortho position has been shown to decrease the reaction yield, indicating that orthosteric effects play a dominant role. mdpi.com For example, the yield of methyl benzoate from a benzoic acid with a nitro or trifluoromethyl group in the ortho position is significantly lower than for the corresponding para-substituted isomers. mdpi.com Similarly, in diastereoselective syntheses, steric strain between substituents in the transition state can dictate the stereochemical outcome of the reaction. nih.gov Computational studies can help quantify these steric interactions and predict the favored reaction pathway. nih.gov
Stability and Reactivity Studies of this compound Derivatives
The stability and reactivity of this compound derivatives are critical determinants of their potential applications. The introduction of fluorine can significantly alter a molecule's chemical properties, including its resistance to degradation and its reactivity profile.
Studies on related compounds, such as N-triflylbenzamides, which are strongly acidic derivatives of benzoic acids, have shown that these molecules can be synthesized in good yields and exhibit stability in dilute aqueous solutions. beilstein-journals.org However, they may undergo slow hydrolysis in concentrated solutions or in the presence of other strong acids. beilstein-journals.org The stability of the benzamide (B126) bond in these derivatives allows for further functionalization through reactions like nucleophilic aromatic substitution or cross-coupling. beilstein-journals.org
The trifluoromethyl group (-CF₃), which is electronically similar to the fluoromethyl group, can confer metabolic stability but also introduce unique reactivity. For instance, m- and p-trifluoromethyl-benzoates are only partially degraded by certain aerobic bacteria, leading to the accumulation of a biochemically resistant intermediate, trifluoromethyl muconate semialdehyde. nih.gov This highlights that while fluorination can block certain metabolic pathways, the resulting metabolites may be persistent. nih.gov In some contexts, the trifluoromethyl group itself can undergo unusual reactions, such as alcoholysis when treated with strong acids or sodium alkoxides, leading to the formation of carboxylic esters. researchgate.net This demonstrates that the C-F bonds in such groups are not entirely inert and their reactivity depends on the specific chemical environment.
Data Tables
Table 1: Influence of Substituent Position on the Yield of Methyl Benzoate Esterification *
| Substituent Group | Position | Yield (%) | Electronic Effect | Steric Effect |
| -NO₂ | ortho | 20.1 | Strong EWG | High |
| -CF₃ | ortho | 29.1 | Strong EWG | High |
| -Cl | ortho | 65.2 | EWG | Moderate |
| -CH₃ | ortho | 83.2 | EDG | Moderate |
| -NO₂ | para | 72.3 | Strong EWG | Low |
Data derived from a study on the esterification of various benzoic acids using a Zr/Ti solid acid catalyst. The yields illustrate the combined influence of electronic and steric effects, with ortho-substitution generally leading to lower yields due to steric hindrance. mdpi.com
EWG:EDG:Emerging Research Directions and Future Perspectives in Fluoromethyl Benzoate Chemistry
Development of Novel Fluorination Strategies
Historically, the synthesis of fluoromethyl benzoate (B1203000) has depended on nucleophilic substitution reactions. Contemporary research, however, is geared towards creating more efficient and novel fluorination methods. A significant breakthrough is the application of electrophilic fluorinating agents, which facilitate reactions under milder conditions and exhibit greater tolerance to various functional groups. numberanalytics.comresearchgate.netchinesechemsoc.org For example, newly developed hypervalent iodine-based reagents are showing promise for the direct fluorination of benzoic acid precursors. mdpi.com
Another critical research area is the advancement of late-stage fluorination techniques. This method allows for the introduction of a fluorine atom late in the synthetic process, a major benefit for creating complex molecules and for radiolabeling with fluorine-18 (B77423). mdpi.com Researchers are exploring photoredox catalysis and enzymatic fluorination as potential pathways to achieve highly selective and efficient late-stage fluorination of benzoate frameworks. numberanalytics.commdpi.com
| Fluorination Strategy | Reagent/Catalyst Type | Key Research Focus & Advantages |
| Electrophilic Fluorination | Hypervalent iodine reagents, Selectfluor™ mdpi.comdur.ac.uk | Milder reaction conditions, improved functional group tolerance, direct fluorination of precursors. numberanalytics.commdpi.com |
| Late-Stage Fluorination | Photoredox catalysts, Enzymes numberanalytics.commdpi.com | High selectivity, suitable for complex molecules, advantageous for fluorine-18 radiolabeling. mdpi.com |
| Photocatalytic Fluorination | Decatungstate, Acridinium-based catalysts numberanalytics.commdpi.com | Utilizes light energy for mild and selective C-H bond fluorination. numberanalytics.com |
| Electrochemical Fluorination | Anode/Cathode system | Reagent-free alternative with high control over reaction conditions. numberanalytics.comresearchgate.net |
Exploration of New Bioconjugation Techniques
The ability to link fluoromethyl benzoate moieties to biomolecules is essential for their use in chemical biology and drug delivery. While traditional methods involve reacting an activated benzoic acid with amines or thiols on biomolecules, these can lack site-specificity. mdpi.comthermofisher.com
To overcome these issues, new bioconjugation techniques are under investigation. Bioorthogonal chemistry, including strain-promoted alkyne-azide cycloaddition (SPAAC), is a promising approach due to its high efficiency and selectivity in biological environments. nih.gov This allows for the precise attachment of this compound derivatives. Enzyme-mediated ligation is another active area of research, offering excellent control over the conjugation site.
Advanced Applications in Molecular Imaging Probe Development
This compound derivatives are crucial for developing molecular imaging probes, especially for Positron Emission Tomography (PET). acs.org The incorporation of the fluorine-18 radioisotope into a benzoate structure enables non-invasive imaging and quantification of biological processes. acs.orgthalesnano.com The favorable 110-minute half-life of fluorine-18 allows for complex radiosynthesis and distribution to clinical centers. acs.org
Recent research has concentrated on designing this compound-based probes for a variety of biological targets like enzymes and receptors. nih.gov A one-step synthesis for [¹⁸F]-N-succinimidyl 4-(fluoromethyl)benzoate has been developed for labeling proteins, achieving radiochemical yields of about 18% in 30-35 minutes. nih.gov Future work is aimed at creating "smart" probes activated by specific biological events for better diagnostic accuracy and developing multimodal probes that combine PET with other imaging techniques.
Integration with Automated Synthesis Platforms for Radiochemistry
The short half-life of fluorine-18 necessitates rapid and efficient radiosynthesis. thalesnano.com Consequently, there is a significant move towards integrating the synthesis of compounds like this compound with automated platforms. rsc.org These systems provide reproducible, high-yield synthesis and purification of radiolabeled probes in a shorter time frame than manual methods. thalesnano.comrsc.org
A key innovation is the use of microfluidic devices, or "lab-on-a-chip" technology, which can speed up reactions and reduce the need for costly reagents. thalesnano.comnih.gov Integrating online purification and quality control into these automated platforms is a major development goal, aiming to streamline the entire process from production to a patient-ready dose. rsc.org For example, automated procedures have been developed that can produce certain radiopharmaceuticals with high purity and a decay-corrected radiochemical yield of around 20% within 110 minutes. rsc.org
Design of Next-Generation Fluorine-Containing Functional Molecules
Beyond medicinal chemistry, the this compound scaffold is being used to design new functional molecules. The unique electronic properties imparted by fluorine can be leveraged to create novel materials with applications in optics, electronics, and liquid crystals. rsc.orgqualitas1998.net
Researchers are exploring this compound derivatives for use in organic light-emitting diodes (OLEDs) and as components in advanced polymers. The ability to fine-tune the electronic properties of the benzoate ring by strategically placing fluorine atoms opens up a vast chemical space for designing molecules with specific functions. rsc.orgqualitas1998.net Other emerging applications include the development of new catalysts and use in supramolecular chemistry. rsc.orgqualitas1998.net The introduction of fluorine can lead to enhanced thermal and oxidative stability, as well as low surface energy. rsc.orgqualitas1998.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing fluoromethyl benzoate with high purity and yield?
- Methodological Answer : this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, fluorination of hydroxymethyl precursors using diethylaminosulfur trifluoride (DAST) in dichloromethane is a common method to introduce the fluoromethyl group . Characterization should involve and NMR to confirm regioselectivity and purity, complemented by HPLC (≥95% purity) to validate chemical stability .
Q. Which analytical techniques are most effective for characterizing this compound's structural and physicochemical properties?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and NMR spectroscopy (, , ) are critical for structural elucidation. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. Solubility and logP values should be determined using shake-flask methods with HPLC validation .
Advanced Research Questions
Q. How does fluorination at the methyl position influence the metabolic stability and pharmacokinetics of benzoate esters in vivo?
- Methodological Answer : Comparative studies using fluoromethyl vs. non-fluorinated analogs in rodent models can clarify metabolic pathways. LC-MS/MS quantifies metabolites in plasma and urine, while computational modeling (e.g., molecular docking) predicts interactions with cytochrome P450 enzymes. Fluorine's electronegativity often reduces oxidative metabolism, enhancing half-life .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Systematic reviews (PRISMA guidelines) and meta-analyses should reconcile discrepancies. For instance, if sodium benzoate studies show conflicting ammonia-lowering effects in hepatic encephalopathy, re-evaluate variables like dosage, patient stratification, or co-administered drugs using multivariate regression . Replicate experiments under standardized conditions (e.g., ISO/IEC 17025) to isolate confounding factors .
Q. How can this compound's reactivity be modulated for targeted drug delivery systems?
- Methodological Answer : Functionalize the benzoate ester with pH-sensitive or enzyme-cleavable linkers (e.g., hydrazones or peptide sequences). Assess release kinetics via Franz diffusion cells and validate targeting efficiency using fluorescence-labeled analogs in cell culture (e.g., confocal microscopy). Fluorine's lipophilicity may improve blood-brain barrier penetration, requiring in vivo PET imaging for validation .
Experimental Design Frameworks
Q. How to apply the PICOT framework to design a study on this compound's neuroprotective effects?
- Population : Rodent models with induced neuroinflammation.
- Intervention : Oral administration of this compound (10–50 mg/kg/day).
- Comparison : Non-fluorinated benzoate control group.
- Outcome : Reduction in pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.
- Time : 14-day treatment with post-mortem histopathology.
- This structure ensures alignment with translational research goals while addressing feasibility and ethical compliance (IACUC protocols) .
Q. What FINER criteria justify investigating this compound in catalytic applications?
- Feasible : Bench-scale synthesis using commercially available reagents (e.g., DAST, benzoyl chloride).
- Interesting : Fluorine's role in enhancing Lewis acidity for esterification catalysis.
- Novel : First application of this compound as a catalyst in asymmetric synthesis.
- Ethical : Minimal hazardous waste (e.g., <1% HF byproduct).
- Relevant : Aligns with green chemistry principles (Atom Economy >80%) .
Data Analysis and Validation
Q. How to statistically validate this compound's efficacy in enzyme inhibition assays?
- Methodological Answer : Use ANOVA with post-hoc Tukey tests for dose-response curves (IC calculations). Report p-values with Bonferroni correction for multiple comparisons. Ensure instrument precision aligns with significant figures (e.g., IC = 12.3 ± 0.5 μM, not 12.345 μM) .
Q. What protocols ensure reproducibility in this compound synthesis across laboratories?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
